molecular formula C11H12BrN3O B2871941 1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol CAS No. 1504609-85-1

1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol

Cat. No. B2871941
M. Wt: 282.141
InChI Key: RNAWTEHDCNUMKS-UHFFFAOYSA-N
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Description

“1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol” is a chemical compound with the molecular formula C9H8BrN3O . It is a derivative of triazole, a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure .


Synthesis Analysis

The synthesis of triazole derivatives, including “1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol”, often involves the use of click chemistry to prepare drugs with cohesive 1,2,3-triazole via cycloaddition reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol” can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

Triazole derivatives, including “1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol”, have been shown to possess promising neuroprotective and anti-inflammatory properties . They have also been evaluated for their in vitro anti-microbial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol” can be determined by various spectroscopic techniques. For instance, the IR spectrum characterization of a similar compound showed characteristic absorption bands due to C-H aromatic vibrations .

Future Directions

The future directions for “1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol” and similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, their potential as inhibitors for the novel SARS Cov-2 virus could be further explored .

properties

IUPAC Name

1-[1-[(2-bromophenyl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-8(16)11-7-15(14-13-11)6-9-4-2-3-5-10(9)12/h2-5,7-8,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAWTEHDCNUMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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